Edpetiline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

合成経路と反応条件: エドペチリンは、その前駆体化合物の加水分解によって合成することができます。 主な合成経路は、エドペチリンを加水分解してD-グルコースとインペリアリンを得る方法です . 反応条件は、一般的にメタノールを溶媒として使用し、272~276℃の温度範囲で行われます .

工業生産方法: エドペチリンの工業生産は、Fritillaria属植物の乾燥球根から化合物を抽出することによって行われます。 抽出プロセスには、メタノールやエタノールなどの溶媒を使用し、その後、結晶化やクロマトグラフィーなどの精製工程を行い、純粋な形態のエドペチリンを分離します .

化学反応の分析

反応の種類: エドペチリンは、酸化、還元、置換反応など、いくつかの種類の化学反応を起こします。

一般的な試薬と条件:

酸化: エドペチリンは、過酸化水素や過マンガン酸カリウムなどの試薬を用いて、酸性条件下で酸化することができます。

還元: エドペチリンの還元は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を用いて行うことができます。

置換: エドペチリンを含む置換反応は、一般的に制御された条件下で、塩素や臭素などのハロゲン化剤を用いて行われます。

生成される主な生成物: これらの反応によって生成される主な生成物には、エドペチリジンやエドペチリジニンなどのエドペチリンの各種誘導体が含まれます .

4. 科学研究への応用

エドペチリンは、次のようなさまざまな科学研究への応用があります。

化学: アルカロイド合成と反応を研究するためのモデル化合物として使用されます。

生物学: 細胞モデルにおける炎症反応と酸化ストレスの調節における役割について研究されています.

科学的研究の応用

Edpetiline has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying alkaloid synthesis and reactions.

作用機序

エドペチリンは、主に炎症性サイトカインと酸化ストレスメディエーターの阻害を通じて作用します。 リポ多糖誘導マクロファージにおける腫瘍壊死因子-αやインターロイキン-6などの炎症性サイトカインの含量とmRNA発現レベルを有意に抑制します . さらに、エドペチリンは、誘導型一酸化窒素合成酵素やシクロオキシゲナーゼ-2などの炎症性メディエーターの発現をダウンレギュレートします . また、IκBのリン酸化と核転写因子-κB p65の核転写、ならびにミトゲン活性化プロテインキナーゼシグナル伝達経路におけるp38とERKのリン酸化を阻害します .

類似化合物との比較

エドペチリンは、強力な抗炎症作用と抗酸化作用のために、その類似化合物の中でもユニークです。類似化合物には以下のようなものがあります。

インペリアリン: Fritillaria属植物に由来する、同様の抗炎症作用を持つ別のアルカロイドです.

エデュアルジン: 抗炎症作用と鎮痛作用で知られています.

エドペチリジンとエドペチリジニン: エドペチリンの誘導体で、同様の薬理作用を持っています.

これらの化合物は、類似の化学構造と薬理作用を共有していますが、効力と具体的な用途が異なります。

特性

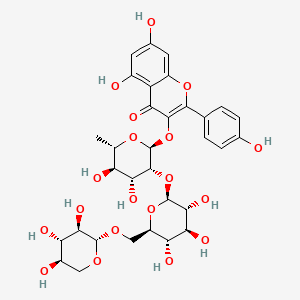

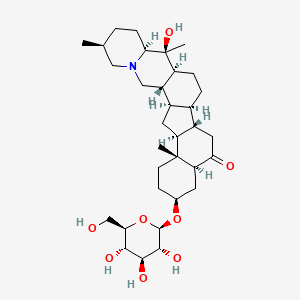

IUPAC Name |

(1R,2S,6S,9S,10S,11S,14S,15S,18S,20S,23R,24S)-10-hydroxy-6,10,23-trimethyl-20-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H53NO8/c1-16-4-7-27-33(3,40)22-6-5-18-19(21(22)14-34(27)13-16)11-23-20(18)12-25(36)24-10-17(8-9-32(23,24)2)41-31-30(39)29(38)28(37)26(15-35)42-31/h16-24,26-31,35,37-40H,4-15H2,1-3H3/t16-,17-,18+,19+,20-,21-,22-,23-,24+,26+,27-,28+,29-,30+,31+,32+,33-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQFYEJMFMYGCV-RRIRULBESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@@]([C@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H53NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32685-93-1 |

Source

|

| Record name | Edpetiline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032685931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EDPETILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F85B5IO5AT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the mechanism of action of edpetiline's anti-inflammatory and antioxidant effects?

A1: this compound appears to exert its effects by inhibiting key inflammatory pathways. Research suggests that it inhibits the phosphorylation of IκB, which in turn prevents the nuclear transcription of nuclear transcription factor-κB p65 []. This compound also seems to decrease the phosphorylation of p38 and ERK within the mitogen-activated protein kinase signaling pathway, without activating the JNK/mitogen-activated protein kinase signaling pathway []. These actions collectively contribute to its anti-inflammatory and antioxidant properties.

Q2: What are the effects of this compound on pro-inflammatory and anti-inflammatory cytokines?

A2: Studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages showed that this compound significantly reduced both the mRNA expression and production of pro-inflammatory cytokines TNF-α and IL-6 []. Interestingly, this compound simultaneously increased the mRNA expression of IL-4, an anti-inflammatory cytokine []. This suggests a multi-faceted approach to modulating the inflammatory response.

Q3: Besides cytokines, what other inflammatory mediators are affected by this compound?

A3: this compound demonstrates an ability to downregulate key inflammatory mediators. It significantly reduces both the mRNA and protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated RAW264.7 macrophages []. These enzymes play significant roles in inflammation, and their downregulation contributes to this compound's overall anti-inflammatory profile.

Q4: What is the source of this compound, and are there other alkaloids present in this source?

A4: this compound is an alkaloid found in Petilium eduardi []. While the specific structure of this compound has not been extensively detailed in these papers, research indicates that Petilium eduardi contains a variety of alkaloids []. Further investigation into the alkaloid profile of this plant may reveal additional bioactive compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (2S,3R,4S)-3-ethenyl-4-[(E)-3-[(2S,3R,4R)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate](/img/structure/B591355.png)